Compound Description: (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I) serves as a starting point in the synthesis of novel conformationally constrained cis-3,6-disubstituted piperidine derivatives. These derivatives were designed as potential dopamine transporter (DAT) inhibitors. []
Relevance: This compound exhibits structural similarities to (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, particularly the shared presence of a 4-fluorobenzyl group attached to the piperidine nitrogen. This study explored modifying the exocyclic N-atom at the 3-position of the piperidine ring in compound (I) to understand its structure-activity relationships regarding DAT inhibition. []
Compound Description: GBR 12909 is a known high-affinity dopamine transporter (DAT) inhibitor. []
Relevance: This compound was used as a benchmark for comparing the DAT inhibitory potency of the newly synthesized cis-3,6-disubstituted piperidine derivatives, including the most potent enantiomer, S,S-(-)-19a. While both GBR 12909 and (-)-19a exhibited comparable potency for DAT, (-)-19a demonstrated superior selectivity towards DAT over serotonin and norepinephrine transporters. []
S,S-(-)-19a
Compound Description: S,S-(-)-19a, a cis-3,6-disubstituted piperidine derivative, emerged as the most potent DAT inhibitor amongst all the synthesized compounds. This compound showed an IC50 value of 11.3 nM, a potency comparable to GBR 12909. Furthermore, S,S-(-)-19a exhibited enhanced selectivity for DAT compared to GBR 12909. []
Relevance: Although the exact structure of S,S-(-)-19a is not provided in the abstract, it is derived from (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I), which shares a common 4-fluorobenzylpiperidine moiety with (S)-3-(4-Fluorobenzyl)piperidine hydrochloride. The study highlights S,S-(-)-19a as a promising lead for developing high-affinity and selective DAT inhibitors based on the cis-3,6-disubstituted piperidine scaffold. []
R(−)-2,5-Dimethoxy-4-iodoamphetamine (DOI)
Compound Description: R(−)-2,5-Dimethoxy-4-iodoamphetamine (DOI) is a phenethylamine hallucinogen known to elicit head-twitch behavior in mice, a response primarily mediated by 5-HT2A receptor agonism. []
Relevance: While structurally dissimilar to (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, DOI's interaction with 5-HT2A receptors links it to the study exploring the role of serotonin receptors in the discriminative stimulus effects of hallucinogenic drugs. This research examined a range of 5-HT receptor agonists, including DOM, 2C-T-7, and DPT, and their interactions with antagonists like MDL100907, ketanserin, and ritanserin. []
Compound Description: (+)-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine-methanol (M100907) is a selective 5-HT2A receptor antagonist. In studies using R(−)-2,5-Dimethoxy-4-iodoamphetamine (DOI) in mice, pretreatment with M100907 specifically shifted the ascending limb of the DOI dose-effect curve for head-twitch behavior. []
Relevance: While not directly structurally related to (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, both compounds contain a 4-fluorophenylethyl substituent. The study underscores the significance of 5-HT2A receptors in mediating the head-twitch response to DOI and suggests that the biphasic dose-response curve of DOI might be attributed to competing agonist activity at 5-HT2C receptors at higher doses. []
Compound Description: 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione (ketanserin) is a non-selective antagonist for both 5-HT2A and 5-HT2C receptors. In mouse studies using DOI, pretreatment with ketanserin induced a parallel rightward shift in the entire DOI dose-response curve for head-twitch behavior. []
Relevance: Although structurally different from (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, both compounds share a 4-fluorobenzoylpiperidine structural motif. This research reinforces the role of 5-HT2A receptors in the DOI-induced head-twitch response. The findings also suggest that the inhibitory effect on head-twitch behavior at higher DOI doses might stem from the drug's agonist activity at 5-HT2C receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.